molecular formula C15H30O3Si B11840565 Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate CAS No. 138404-14-5

Methyl 2-(triethylsilyl)hept-1-en-3-yl carbonate

Cat. No.: B11840565
CAS No.: 138404-14-5
M. Wt: 286.48 g/mol
InChI Key: DIZCBVYUKCUAJM-UHFFFAOYSA-N
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Description

Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate is an organic compound with the molecular formula C15H30O3Si and a molecular weight of 286.48 g/mol . This compound is characterized by the presence of a triethylsilyl group attached to a hept-1-en-3-yl chain, which is further linked to a methyl carbonate group. It is a versatile compound used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate typically involves the reaction of hept-1-en-3-ol with triethylsilyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with methyl chloroformate to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

On an industrial scale, the production of Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or ethers depending on the nucleophile used.

Scientific Research Applications

Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group for alcohols in peptide synthesis.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate involves its reactivity towards nucleophiles and electrophiles. The triethylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The carbonate group can undergo nucleophilic attack, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-(trimethylsilyl)hept-1-en-3-yl) carbonate
  • Methyl (2-(triisopropylsilyl)hept-1-en-3-yl) carbonate
  • Methyl (2-(triethylgermyl)hept-1-en-3-yl) carbonate

Uniqueness

Methyl (2-(triethylsilyl)hept-1-en-3-yl) carbonate is unique due to the presence of the triethylsilyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity compared to its analogs with different silyl or germyl groups.

Properties

CAS No.

138404-14-5

Molecular Formula

C15H30O3Si

Molecular Weight

286.48 g/mol

IUPAC Name

methyl 2-triethylsilylhept-1-en-3-yl carbonate

InChI

InChI=1S/C15H30O3Si/c1-7-11-12-14(18-15(16)17-6)13(5)19(8-2,9-3)10-4/h14H,5,7-12H2,1-4,6H3

InChI Key

DIZCBVYUKCUAJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)[Si](CC)(CC)CC)OC(=O)OC

Origin of Product

United States

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